(3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole
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Overview
Description
(3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole is a complex organic compound that belongs to the class of benzoxaphospholes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The process may start with the preparation of the benzoxaphosphole core, followed by the introduction of the tert-butyl and diphenoxyphenyl groups. Common reagents used in these reactions include phosphine oxides, phenols, and tert-butyl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into phosphines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole is studied for its unique electronic and structural properties. It may be used as a ligand in coordination chemistry or as a building block for more complex molecules.
Biology
In biology, the compound may be explored for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound may be studied for its potential therapeutic applications. This could include its use as a drug candidate or as a tool for studying disease mechanisms.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or catalysts. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole may include other benzoxaphospholes with different substituents. Examples include:
- (3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
- (3S)-3-tert-butyl-4-(2,6-dichlorophenyl)-2H-1,3-benzoxaphosphole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and physical properties
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27O3P/c1-29(2,3)33-20-30-26-19-10-16-23(28(26)33)27-24(31-21-12-6-4-7-13-21)17-11-18-25(27)32-22-14-8-5-9-15-22/h4-19H,20H2,1-3H3/t33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXWYLOBKSUEI-MGBGTMOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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